molecular formula C24H16ClF3N2O3 B2818560 3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone CAS No. 551930-55-3

3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone

Cat. No.: B2818560
CAS No.: 551930-55-3
M. Wt: 472.85
InChI Key: AZBDWQSKYXGKIT-UHFFFAOYSA-N
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Description

3-Benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone (CAS: 551930-55-3) is a heterocyclic compound with the molecular formula C₂₄H₁₆ClF₃N₂O₃ and a molecular weight of 472.85 g/mol . Its structure features a benzyl group at position 3, a hydroxy-substituted pyridinone core, and a 3-chloro-5-(trifluoromethyl)-pyridinyloxy phenyl moiety. The compound exhibits a purity >90%, indicating optimized synthetic protocols . These structural attributes suggest applications in agrochemical or pharmaceutical research, particularly in targeting enzymes or receptors sensitive to pyridinone derivatives.

Properties

IUPAC Name

3-benzyl-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2O3/c25-20-12-16(24(26,27)28)14-29-22(20)33-18-8-4-7-17(13-18)30-10-9-21(31)19(23(30)32)11-15-5-2-1-3-6-15/h1-10,12-14,31H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBDWQSKYXGKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CN(C2=O)C3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone is a pyridinone derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H18ClF3N2O3\text{C}_{20}\text{H}_{18}\text{ClF}_3\text{N}_2\text{O}_3

This structure features a trifluoromethyl group, a chloro substituent, and a hydroxypyridinone moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyridinone derivatives. For example, compounds with similar structures have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Activity Reference
This compoundESKAPE pathogensModerate to high
4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl esterTumorigenic cell linesSelective cytotoxicity

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The presence of the hydroxypyridinone group is believed to play a significant role in this activity by chelating metal ions necessary for tumor growth.

The proposed mechanisms of action for compounds similar to this compound include:

  • Metal Chelation : The hydroxypyridinone moiety can chelate metal ions, disrupting essential biochemical processes.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various pyridinone derivatives against Staphylococcus aureus, it was found that compounds with similar structural features exhibited IC50 values ranging from 20 to 50 µM, indicating moderate antibacterial activity .

Study 2: Anticancer Potential

A recent investigation into the anticancer properties of hydroxypyridinones revealed that certain derivatives could reduce cell viability in breast cancer cell lines by up to 70% at concentrations of 10 µM after 48 hours . This suggests that modifications on the pyridinone scaffold can significantly enhance anticancer activity.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of this compound is its antibacterial properties. Research indicates that it targets specific enzymes crucial for bacterial viability, such as acyl carrier protein synthase and phosphopantetheinyl transferases. These enzymes are essential for fatty acid biosynthesis in bacteria, making them viable targets for developing new antibacterial agents.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the benzyl group and the pyridinone moiety could enhance the potency against resistant strains .

Selective Herbicide Development

The compound has also been investigated for its herbicidal properties, particularly its selectivity towards cultivated crops. Its mechanism involves inhibiting specific biochemical pathways in target weeds while sparing crops.

Case Study:
Research has shown that derivatives of this compound can effectively control weed growth without harming crops like beans and cotton. This selectivity is attributed to the unique structural features of the compound, which allow it to interact differently with plant enzymes compared to those found in weeds .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₂₄H₁₆ClF₃N₂O₃ 472.85 Benzyl group, 4-hydroxy-2(1H)-pyridinone, 3-chloro-5-(trifluoromethyl)pyridinyloxy phenyl
3-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Oxy]-2-Methyl-4(1H)-Pyridinone C₁₂H₈ClF₃N₂O₂ 304.65 Methyl at pyridinone C2, lacks benzyl group
3-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-1H-Pyrazol-3-Yl}-1-(4-Chlorophenyl)-4(1H)-Pyridazinone C₁₉H₁₀Cl₂F₃N₅O 452.22 Pyridazinone core, pyrazole linkage, dual chloro substituents
Fluridone (1-Methyl-3-Phenyl-5-(3-(Trifluoromethyl)Phenyl)-4(1H)-Pyridinone) C₁₉H₁₅F₃N₂O 344.33 Methyl at N1, phenyl and trifluoromethylphenyl substituents

Key Observations :

  • The target compound’s benzyl group distinguishes it from simpler pyridinones like the methyl-substituted analog in , which has a lower molecular weight (304.65 vs. 472.85) and lacks aromatic bulk.
  • Fluridone , a commercial herbicide, shares the trifluoromethylphenyl group but lacks the hydroxy and benzyl moieties, highlighting how substituents modulate bioactivity.
Physical and Chemical Properties
Property Target Compound 3-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Oxy]-2-Methyl-4(1H)-Pyridinone Fluridone
Molecular Weight 472.85 304.65 344.33
Predicted Density (g/cm³) N/A 1.452 ~1.3 (estimated)
Boiling Point (°C) N/A 358.9 Decomposes before boiling
pKa N/A 9.63 ~4.5 (pyridinone proton)

Analysis :

  • The target compound’s higher molecular weight compared to and suggests greater steric bulk, likely reducing solubility in polar solvents.
  • The hydroxy group in the target compound may lower its pKa relative to methyl-substituted analogs, enhancing solubility in basic conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone, and how can intermediates be purified?

  • Methodology : Multi-step synthesis typically involves coupling reactions, such as Ullmann or Buchwald-Hartwig amination, to attach the 3-chloro-5-(trifluoromethyl)pyridinyloxy group to the phenyl ring. For example, palladium catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos are effective for cross-coupling . Purification often employs recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., benzyl group position) .
  • LCMS/HRMS : High-resolution mass spectrometry validates molecular weight (e.g., ESI+ for [M+H]+ ions) .
  • FTIR : Confirms functional groups (e.g., hydroxy-pyridinone C=O stretch at ~1650 cm⁻¹) .

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO, acetonitrile, or methanol (common solvents for polar heterocycles) .
  • Stability : Monitor via HPLC at varying pH (e.g., phosphate buffers) and temperatures (4°C, 25°C, 37°C) over 24–72 hours .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridinyloxy-phenyl coupling step?

  • Methodology :

  • Catalyst screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with phosphine ligands .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene for coupling efficiency .
  • Temperature control : Gradual heating (80–100°C) minimizes decomposition of trifluoromethyl groups .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing benzyl with methyl or halogenated groups) to isolate activity contributors .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle) .

Q. How can computational methods predict the compound’s binding affinity to target enzymes?

  • Methodology :

  • Docking studies : Use AutoDock Vina with enzyme crystal structures (e.g., PDB ID 3K1 for pyridinone-binding proteins) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodology :

  • Plasma stability assay : Incubate with human plasma (37°C, 1–24 hours) and quantify via LC-MS/MS .
  • Metabolite profiling : Use liver microsomes (human/rat) to identify oxidative metabolites (e.g., hydroxylation at the benzyl group) .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

  • Methodology :

  • Substituent libraries : Synthesize analogs with variations in the benzyl, hydroxy, or trifluoromethyl groups .
  • Biological testing : Screen against targets (e.g., kinases, GPCRs) using IC₅₀ assays to map pharmacophore features .

Methodological Notes

  • Contradictions in Evidence : While emphasizes Pd-catalyzed coupling, suggests Lewis acid/base catalysts for similar scaffolds. Researchers should compare both approaches for yield and scalability.
  • Key Citations :
    • Cross-coupling protocols: .
    • Stability testing: .
    • SAR strategies: .

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